![molecular formula C9H14O B2761806 6-Tricyclo[3.2.1.02,4]octanylmethanol CAS No. 2137631-21-9](/img/structure/B2761806.png)

6-Tricyclo[3.2.1.02,4]octanylmethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

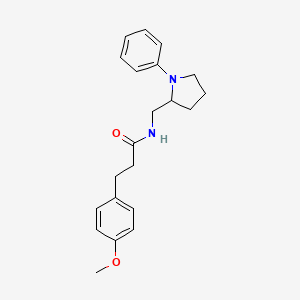

Molecular Structure Analysis

The molecular structure of “6-Tricyclo[3.2.1.02,4]octanylmethanol” is represented by the formula C9H14O. Unfortunately, detailed structural information such as bond lengths and angles was not found in the search results.Chemical Reactions Analysis

While specific chemical reactions involving “6-Tricyclo[3.2.1.02,4]octanylmethanol” were not found, a study on the electrophilic addition reaction of bromine to a related compound, exo-tricyclo[3.2.1.02,4]oct-6-ene, was identified . The study revealed that the exo face of the double bond, which has regions with high electron density, is more reactive .Aplicaciones Científicas De Investigación

Organic Synthesis and Medicinal Chemistry

- Cyclopropane Ring Cleavage : With the tricyclic system at hand, researchers have investigated the opening of the cyclopropane ring. Dissolving metal reductions with metal-ammonia systems have been commonly used for the cleavage of cyclopropyl ketones .

Density Functional Theory (DFT) Studies

- Rearrangements of the 6-Tricyclo[3.2.1.02,4]octyl Cation : A DFT study explored the rearrangements of the 6-tricyclo[3.2.1.02,4]octyl cation and its isomers. Key intermediate cations and their rearrangements were analyzed to explain experimental solvolytic results. Notably, classical species were identified, and memory effects were not necessary .

Chemical Reactions and Mechanisms

- Solvolytic Behavior : The compound’s solvolysis behavior has been studied extensively. Isomeric brosylates derived from it yield specific mixtures of acetates, and their reactivity patterns provide insights into reaction mechanisms .

Functionalized Derivatives

- 6-Methyl-3-oxa-tricyclo[3.2.1.0(2,4)]octane-6-carboxylic Acid Phenylamide : A derivative of this compound, 6-methyl-3-oxa-tricyclo[3.2.1.0(2,4)]octane-6-carboxylic acid phenylamide, has been synthesized and characterized . Further exploration of derivatives may reveal additional applications.

Direcciones Futuras

Spiro-hydrocarbons, which include compounds like “6-Tricyclo[3.2.1.02,4]octanylmethanol”, are potentially a type of novel alternative jet fuel due to their high density and net heat of combustion . Future research might focus on the pyrolysis behavior of these compounds, which could contribute to the development of the mechanism of these spiro-hydrocarbons and guide the research of other similar structural fuels .

Propiedades

IUPAC Name |

6-tricyclo[3.2.1.02,4]octanylmethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O/c10-4-6-1-5-2-7(6)9-3-8(5)9/h5-10H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYMQSKOGYPUXDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC(C1CO)C3C2C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Tricyclo[3.2.1.02,4]octanylmethanol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(furan-2-carboxamido)oxazole-4-carboxamide](/img/structure/B2761734.png)

![2-{[1-(2-Benzoylbenzoyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2761736.png)

![Methyl 2-bromo-2-[4-fluoro-3-(trifluoromethyl)phenyl]acetate](/img/structure/B2761737.png)

![(2S)-3-methyl-2-[(2,2,2-trifluoroethyl)amino]butanoic acid hydrochloride](/img/structure/B2761739.png)

![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-cyanoacetamide](/img/structure/B2761741.png)

![N-(4-methylphenyl)-2-[(4-sulfamoylphenyl)amino]pyridine-3-carboxamide hydrochloride](/img/structure/B2761744.png)

![methyl 3-carbamoyl-2-(4-(methoxycarbonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2761745.png)

![N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2-ethylsulfonylbenzamide](/img/structure/B2761746.png)